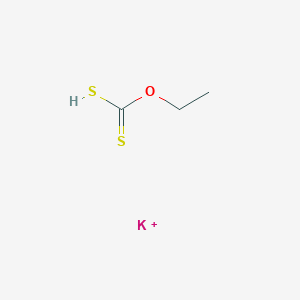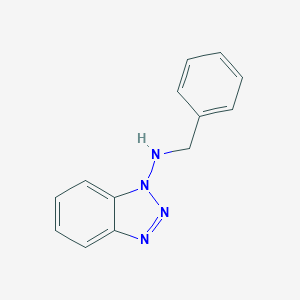
2',3',5'-Tri-O-acetyl-2N,2N-dimethyl Guanosine
Overview
Description
2’,3’,5’-Tri-O-acetyl-2N,2N-dimethyl Guanosine is a chemically modified nucleoside derivative. It is characterized by the presence of three acetyl groups attached to the hydroxyl groups at positions 2’, 3’, and 5’ of the ribose sugar, and two methyl groups attached to the nitrogen atoms at position 2 of the guanine base. This compound is of significant interest in the fields of medicinal chemistry and biochemistry due to its potential therapeutic applications and its role as an intermediate in the synthesis of other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’-Tri-O-acetyl-2N,2N-dimethyl Guanosine typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 2’, 3’, and 5’ of the ribose sugar are protected by acetylation using acetic anhydride in the presence of a base such as pyridine.
Dimethylation of Guanine: The guanine base is dimethylated at the nitrogen atoms at position 2 using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.
Coupling Reaction: The protected ribose sugar is then coupled with the dimethylated guanine base using a glycosylation reaction, typically in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Industrial Production Methods
Industrial production of 2’,3’,5’-Tri-O-acetyl-2N,2N-dimethyl Guanosine follows similar synthetic routes but is optimized for large-scale synthesis. This involves:
Optimization of Reaction Conditions: Industrial processes optimize reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Use of Continuous Flow Reactors: Continuous flow reactors are often employed to enhance reaction efficiency and scalability.
Purification Techniques: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are used to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’,3’,5’-Tri-O-acetyl-2N,2N-dimethyl Guanosine undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding free hydroxyl groups.
Oxidation: The guanine base can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acetic acid or sodium hydroxide can be used as reagents for hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: The major product is the free hydroxyl derivative of the nucleoside.
Oxidation: Various oxidized guanine derivatives are formed.
Substitution: Substituted nucleoside derivatives with different functional groups.
Scientific Research Applications
2’,3’,5’-Tri-O-acetyl-2N,2N-dimethyl Guanosine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of antiviral and anticancer agents.
Biochemistry: It serves as a tool for studying nucleoside metabolism and enzyme interactions.
Molecular Biology: It is used in the synthesis of modified oligonucleotides for research in gene expression and regulation.
Pharmaceutical Industry: It is explored for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 2’,3’,5’-Tri-O-acetyl-2N,2N-dimethyl Guanosine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes involved in nucleoside metabolism, such as nucleoside kinases and polymerases.
Pathways Involved: It affects pathways related to DNA and RNA synthesis, leading to inhibition of viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2’,3’,5’-Tri-O-acetyl Guanosine: Lacks the dimethyl groups at position 2 of the guanine base.
2’,3’,5’-Tri-O-acetyl Inosine: Contains inosine instead of guanosine.
2’,3’,5’-Tri-O-acetyl Adenosine: Contains adenosine instead of guanosine.
Uniqueness
2’,3’,5’-Tri-O-acetyl-2N,2N-dimethyl Guanosine is unique due to the presence of both acetyl and dimethyl groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for specific research and therapeutic applications.
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[2-(dimethylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O8/c1-8(24)28-6-11-13(29-9(2)25)14(30-10(3)26)17(31-11)23-7-19-12-15(23)20-18(22(4)5)21-16(12)27/h7,11,13-14,17H,6H2,1-5H3,(H,20,21,27)/t11-,13-,14-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKPCWCCXJQIPH-LSCFUAHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N(C)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)N(C)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446653 | |
| Record name | FT-0675376 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73196-87-9 | |
| Record name | FT-0675376 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[9,9'-Biphenanthrene]-10,10'-diol](/img/structure/B19973.png)




![(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B19988.png)



![2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B20006.png)
